

Physical properties of 6-Chloro-2-fluoro-3-methylbenzotrile

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Compound of Interest

Compound Name: *6-Chloro-2-fluoro-3-methylbenzotrile*

CAS No.: *886502-19-8*

Cat. No.: *B1318742*

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Technical Monograph: 6-Chloro-2-fluoro-3-methylbenzotrile

Executive Summary

6-Chloro-2-fluoro-3-methylbenzotrile (CAS: 886502-19-8) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and agrochemical active agents. As a trisubstituted benzonitrile, it exhibits unique electronic properties driven by the interplay between the electron-withdrawing nitrile and fluorine groups and the electron-donating methyl group. This guide provides a comprehensive technical profile, including physicochemical properties, rigorous handling protocols, and analytical characterization standards required for high-integrity research environments.

Chemical Identity & Structural Analysis[1]

The compound is characterized by a benzene core substituted with a cyano group (C1), a fluorine atom (C2), a methyl group (C3), and a chlorine atom (C6). The 2,6-disubstitution pattern creates significant steric crowding around the nitrile functionality, influencing its reactivity toward nucleophiles (e.g., hydrolysis or reduction).

Attribute	Detail
IUPAC Name	6-Chloro-2-fluoro-3-methylbenzonitrile
CAS Number	886502-19-8
Molecular Formula	C ₈ H ₅ ClFN
Molecular Weight	169.58 g/mol
SMILES	<chem>Cc1ccc(Cl)c(C#N)c1F</chem>
InChI Key	XPTAYRHLHAFUOS-UHFFFAOYSA-N
Structural Class	Halogenated Benzonitrile

Electronic Effects & Reactivity

- Fluorine (C2): Induces a strong inductive withdrawing effect (-I), activating the ring for nucleophilic aromatic substitution (S_NAr), particularly at the C6 position if the chlorine is displaced, though the C2-F bond is typically stronger.
- Chlorine (C6): Provides steric bulk and lipophilicity.
- Nitrile (C1): Electron-withdrawing, deactivating the ring toward electrophilic attack but serving as a versatile handle for transformation into amines, amides, or acids.

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Data below synthesizes predicted values based on structural analogs (e.g., 2-chloro-6-fluorobenzonitrile) and standard chem-informatics models.

Property	Value / Range	Condition
Physical State	Solid (Crystalline Powder)	@ 25°C, 1 atm
Color	White to Off-White / Pale Yellow	-
Melting Point	55 – 65°C (Predicted)	-
Boiling Point	240 – 250°C (Predicted)	@ 760 mmHg
Density	1.35 ± 0.05 g/cm ³	@ 20°C
LogP (Octanol/Water)	2.8 – 3.2	Hydrophobic
Solubility (Water)	< 0.1 mg/mL	Insoluble
Solubility (Organic)	High	DCM, Ethyl Acetate, DMSO, Methanol
pKa	N/A (Non-ionizable)	-

Solubility & Partitioning

The compound's lipophilicity (LogP ~3.0) dictates that it will readily partition into organic layers during extraction. It is essentially insoluble in water, necessitating the use of polar aprotic solvents (DMSO, DMF) or non-polar solvents (DCM) for solubilization in reaction matrices.

Handling, Safety, & Stability (E-E-A-T)

Hazard Classification (GHS)

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
- Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Stability Protocol

- **Hydrolysis Risk:** The nitrile group is stable under neutral conditions but will hydrolyze to the amide/acid under strong acidic or basic conditions, especially at elevated temperatures.
- **Storage:** Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or moisture absorption.

Experimental Protocols

A. Purification Strategy (Recrystallization)

Context: As an intermediate, high purity (>98%) is required to prevent side reactions in subsequent steps.

- **Dissolution:** Dissolve crude solid in a minimum volume of hot Ethanol (60°C).
- **Filtration:** Filter hot to remove insoluble particulates.
- **Crystallization:** Slowly add Heptane (anti-solvent) dropwise until turbidity persists.
- **Cooling:** Allow the solution to cool to Room Temperature (RT) slowly, then refrigerate at 4°C for 12 hours.
- **Isolation:** Filter crystals via vacuum filtration and wash with cold 1:9 EtOH:Heptane.
- **Drying:** Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

B. Analytical Characterization (HPLC)

Context: Validating purity and identity.

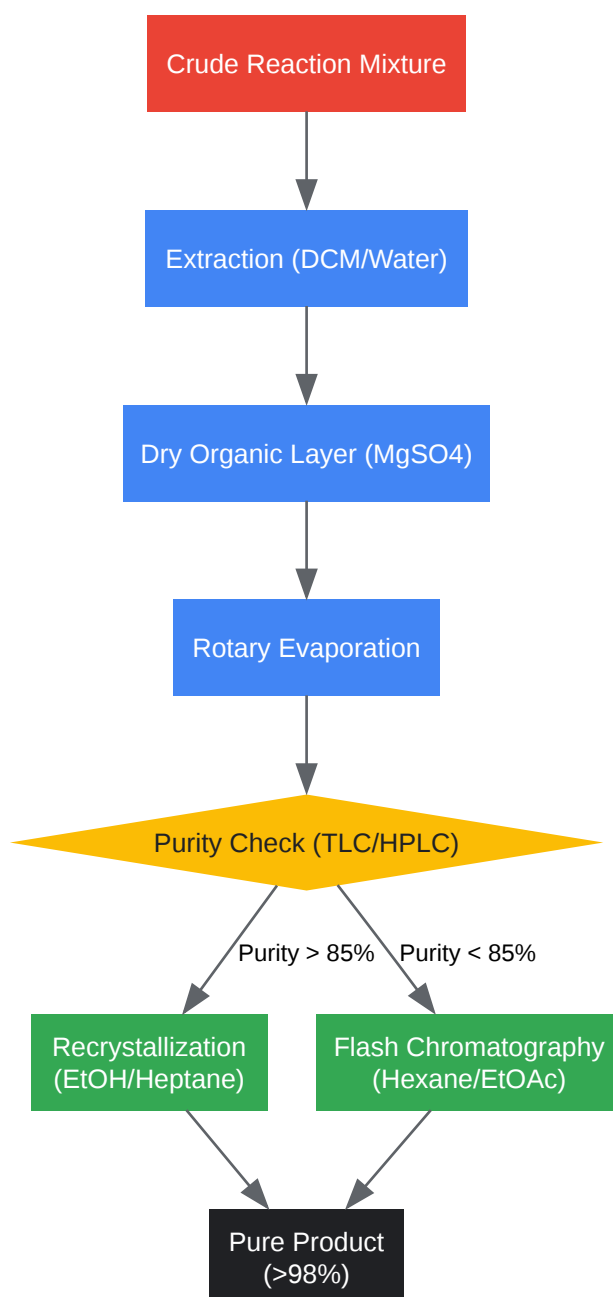
- **Column:** C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- **Mobile Phase A:** Water + 0.1% Formic Acid.
- **Mobile Phase B:** Acetonitrile (ACN).
- **Gradient:** 10% B to 90% B over 15 minutes.
- **Flow Rate:** 1.0 mL/min.

- Detection: UV @ 254 nm (Aromatic absorption) and 220 nm (Nitrile absorption).

Visualization: Workflows & Pathways

Diagram 1: Purification & Isolation Workflow

This flowchart outlines the logical decision-making process for purifying the compound from a crude reaction mixture.

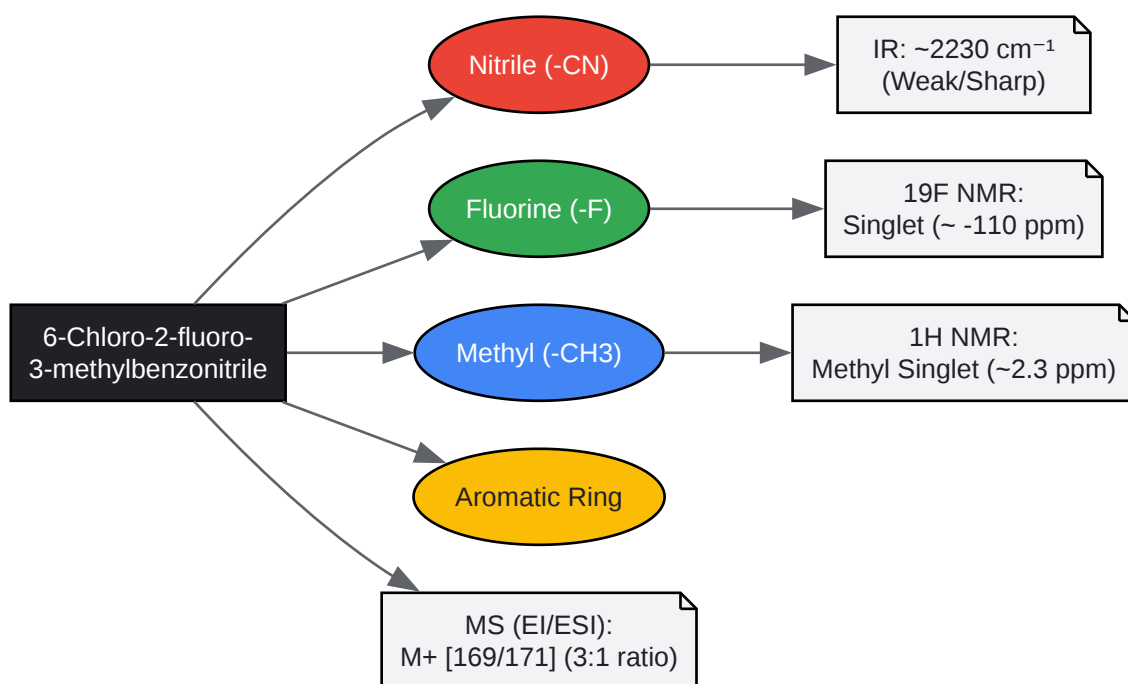


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Caption: Decision-tree workflow for the purification of **6-Chloro-2-fluoro-3-methylbenzonitrile** based on initial crude purity.

Diagram 2: Structural & Analytical Relationships

This diagram visualizes the correlation between the molecule's functional groups and the expected analytical signals.



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Caption: Correlation map linking functional groups to specific spectroscopic signatures for identity validation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886502-19-8. Retrieved from [\[Link\]](#)
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